1-Thia-6-azaspiro[3.3]heptane
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Overview
Description
1-Thia-6-azaspiro[3.3]heptane is a unique spirocyclic compound characterized by a sulfur atom and a nitrogen atom within its bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Thia-6-azaspiro[3.3]heptane can be synthesized through various methods. One common approach involves the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane produces the desired this compound .
Industrial Production Methods: Industrial production of this compound typically involves scalable and modular synthetic approaches. These methods ensure high yields and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 1-Thia-6-azaspiro[3.3]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur and nitrogen atoms within the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound, particularly targeting the nitrogen atom.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Thia-6-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Mechanism of Action
1-Thia-6-azaspiro[3.3]heptane is often compared with other spirocyclic compounds, such as 1-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane. While these compounds share similar structural features, this compound is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
- 1-Azaspiro[3.3]heptane
- 2-Oxa-6-azaspiro[3.3]heptane
- 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane
Properties
IUPAC Name |
1-thia-6-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-2-7-5(1)3-6-4-5/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPDVBXBDUFODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC12CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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